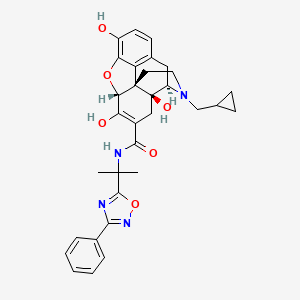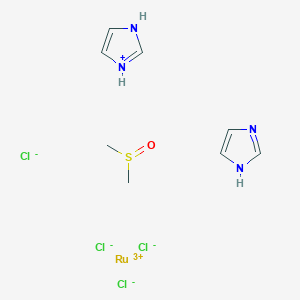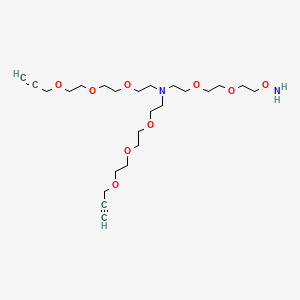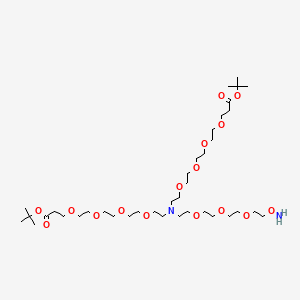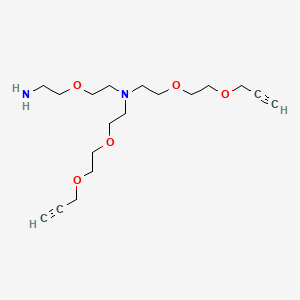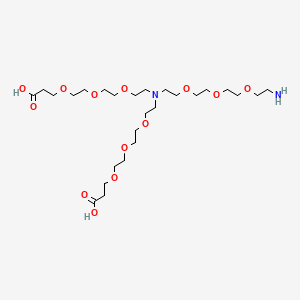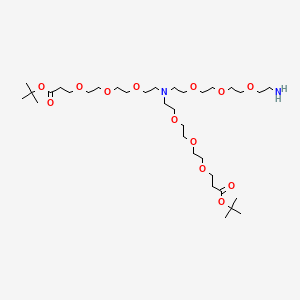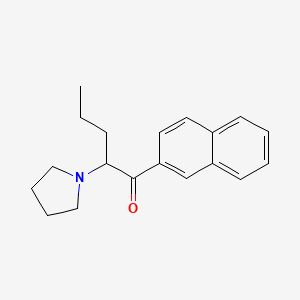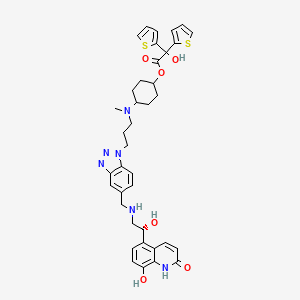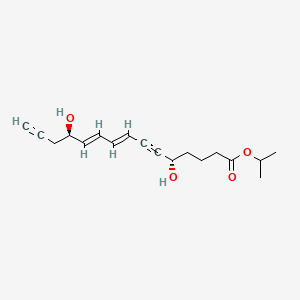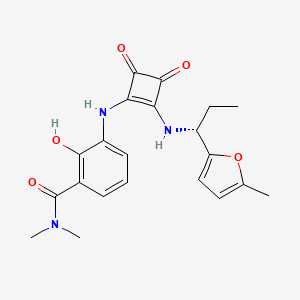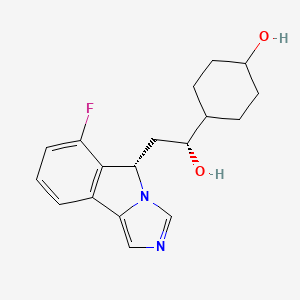
NC1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Necrocide 1 (NC1) is a small molecule compound known for its ability to induce necrotic cell death in human cancer cells. It is chemically identified as 3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1,3-dihydroindole-2-one . Unlike many anticancer agents that induce apoptosis, this compound triggers a non-apoptotic necrotic pathway, making it a unique candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NC1 involves the use of methyl 2-fluoro-3-aminobenzoate and 2-trifluoromethylaniline as starting materials . The process includes several steps:
Formation of Intermediate: The initial step involves the reaction of methyl 2-fluoro-3-aminobenzoate with 2-trifluoromethylaniline to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are employed to ensure the high quality of the final product .
化学反応の分析
Types of Reactions
NC1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
NC1 has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study necrotic cell death pathways.
Biology: It is employed in research on cell death mechanisms and immune responses.
Medicine: this compound is being investigated as a potential anticancer agent due to its ability to induce necrosis in cancer cells.
Industry: This compound is used in the development of new insecticides due to its high insecticidal activity
作用機序
NC1 induces necrotic cell death by generating reactive oxygen species (ROS) in mitochondria. This leads to mitochondrial damage and subsequent cell death. The process is independent of tumor necrosis factor (TNF) and does not involve apoptosis . This compound also triggers immunogenic cell death, characterized by the release of calreticulin, ATP, and high-mobility group box 1 protein (HMGB1), which stimulate an immune response .
類似化合物との比較
Similar Compounds
Necrocide 2 (NC2): Another necrosis-inducing compound with a similar structure but different functional groups.
Necrocide 3 (NC3): A derivative of NC1 with enhanced potency and selectivity.
Uniqueness of this compound
This compound is unique due to its ability to induce necrotic cell death without involving apoptosis, necroptosis, pyroptosis, or ferroptosis. This distinct mechanism makes it a valuable tool for studying necrosis and developing new therapeutic strategies .
特性
CAS番号 |
445406-82-6 |
|---|---|
分子式 |
C29H26N2O7S |
分子量 |
546.594 |
IUPAC名 |
4-((4-((Z)-((E)-2-((4-(Ethoxycarbonyl)phenyl)imino)-3-methyl-4-oxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)methyl)benzoic acid |
InChI |
InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29+ |
InChIキー |
MEYCXOYFLJPZOT-BNFGDHFKSA-N |
SMILES |
O=C(O)C1=CC=C(COC2=CC=C(/C=C(S/C(N3C)=N/C4=CC=C(C(OCC)=O)C=C4)/C3=O)C=C2OC)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NC1; NC-1; NC 1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


